3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone
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Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of 3-ethoxy-4-hydroxybenzaldehyde and 1-(4,6-dimethyl-2-pyrimidinyl)hydrazine, combining the functional groups of both parent molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1-(4,6-dimethyl-2-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in catalytic processes. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
1-(4,6-Dimethyl-2-pyrimidinyl)hydrazine: Another precursor used in the synthesis.
Ethylvanillin: A structurally similar compound with different functional groups.
Uniqueness
3-Ethoxy-4-hydroxybenzaldehyde 1-(4,6-dimethyl-2-pyrimidinyl)hydrazone is unique due to its combined functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C15H18N4O2/c1-4-21-14-8-12(5-6-13(14)20)9-16-19-15-17-10(2)7-11(3)18-15/h5-9,20H,4H2,1-3H3,(H,17,18,19)/b16-9+ |
InChI Key |
CBAQMAAYCRRMFZ-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CC(=N2)C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=CC(=N2)C)C)O |
Origin of Product |
United States |
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